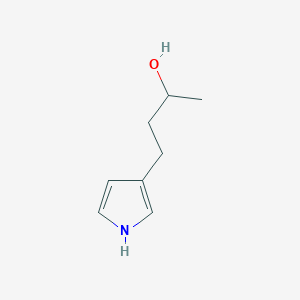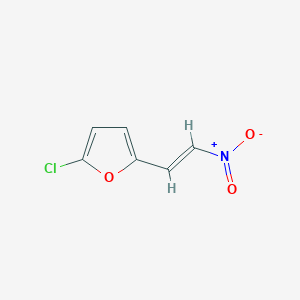
(S)-1,1,1,3,3-Pentafluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1,1,1,3,3-Pentafluoropropan-2-ol is a chiral fluorinated alcohol with the molecular formula C3H3F5O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1,3,3-Pentafluoropropan-2-ol typically involves the fluorination of appropriate precursors. One common method is the asymmetric reduction of 1,1,1,3,3-Pentafluoroacetone using chiral catalysts. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands to ensure the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1,1,1,3,3-Pentafluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield different fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoropropanoic acid, while substitution reactions can produce various fluorinated ethers or esters.
Aplicaciones Científicas De Investigación
(S)-1,1,1,3,3-Pentafluoropropan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those requiring fluorinated motifs for improved bioavailability and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (S)-1,1,1,3,3-Pentafluoropropan-2-ol involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions are often studied using computational and experimental methods to elucidate the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-Pentafluoropropan-2-one: A ketone analog with similar fluorinated properties.
1,1,1,3,3-Pentafluoropropane: A hydrocarbon with a similar carbon-fluorine framework.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with comparable reactivity.
Uniqueness
(S)-1,1,1,3,3-Pentafluoropropan-2-ol stands out due to its chiral nature and the presence of five fluorine atoms, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high specificity and stability.
Propiedades
Fórmula molecular |
C3H3F5O |
|---|---|
Peso molecular |
150.05 g/mol |
Nombre IUPAC |
(2S)-1,1,1,3,3-pentafluoropropan-2-ol |
InChI |
InChI=1S/C3H3F5O/c4-2(5)1(9)3(6,7)8/h1-2,9H/t1-/m0/s1 |
Clave InChI |
VXUKYFZHHFQCTQ-SFOWXEAESA-N |
SMILES isomérico |
[C@H](C(F)F)(C(F)(F)F)O |
SMILES canónico |
C(C(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
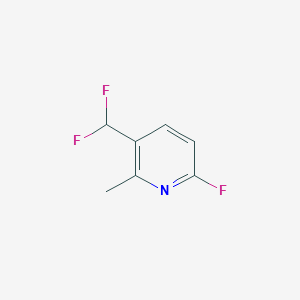
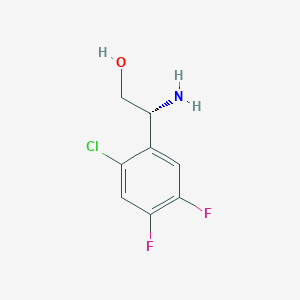
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)
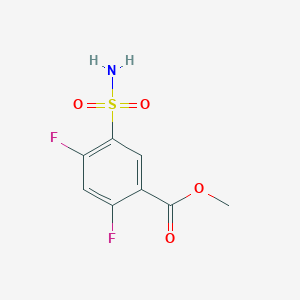

![3-{[(Tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13613037.png)


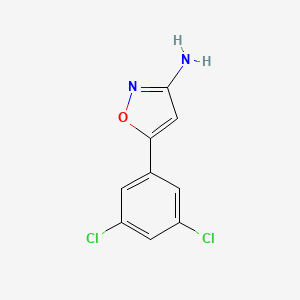
aminehydrochloride](/img/structure/B13613054.png)
